pKa Distinction Between 1H-Pyrazole-3-propanoic Acid and the 1‑yl Isomer
The predicted acid dissociation constant (pKa) of 1H‑pyrazole‑3‑propanoic acid is 4.40 ± 0.10 , whereas the 1‑yl isomer (3‑(1H‑pyrazol‑1‑yl)propanoic acid) exhibits a pKa of 4.29 ± 0.10 . This 0.11‑unit difference, while modest, can affect the ionization state of the carboxylic acid group at near‑neutral pH, altering solubility, membrane permeability, and metal‑chelation behavior [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.40 ± 0.10 |
| Comparator Or Baseline | 3-(1H-pyrazol-1-yl)propanoic acid: 4.29 ± 0.10 |
| Quantified Difference | ΔpKa ≈ 0.11 (3‑yl isomer slightly less acidic) |
| Conditions | ACD/Labs predicted values; aqueous solution, 25 °C |
Why This Matters
A slightly higher pKa renders the 3‑yl isomer less deprotonated at a given pH, which can be advantageous for applications requiring reduced anionic charge or altered hydrogen‑bonding patterns.
- [1] PubChem. 3-(1H-pyrazol-1-yl)propanoic acid. Computed Properties. URL: https://pubchem.ncbi.nlm.nih.gov/compound/273338. View Source
